1-methyl-N-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]-1H-pyrazole-3-carboxamide
Description
1-methyl-N-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]-1H-pyrazole-3-carboxamide is a heterocyclic compound featuring a pyrazole core linked via a carboxamide group to a 1,3,4-oxadiazole ring substituted with a thiophen-3-yl moiety. This structure combines pharmacophoric elements (pyrazole, oxadiazole, and thiophene) known for diverse biological activities, including antimicrobial, anti-inflammatory, and kinase inhibitory properties .
Properties
IUPAC Name |
1-methyl-N-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N5O2S/c1-16-4-2-8(15-16)9(17)12-11-14-13-10(18-11)7-3-5-19-6-7/h2-6H,1H3,(H,12,14,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEAOZXKGRNIODD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C(=O)NC2=NN=C(O2)C3=CSC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-N-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]-1H-pyrazole-3-carboxamide typically involves the formation of the oxadiazole ring through cyclization reactions. The thiophene ring is introduced via thiophene derivatives, and the pyrazole ring is formed through condensation reactions. Common reagents include sulfur, α-methylene carbonyl compounds, and α-cyano esters .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves scalable cyclization and condensation reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-methyl-N-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene and pyrazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
1-methyl-N-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]-1H-pyrazole-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of organic semiconductors and corrosion inhibitors
Mechanism of Action
The mechanism of action of 1-methyl-N-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]-1H-pyrazole-3-carboxamide involves its interaction with various molecular targets:
Molecular Targets: Enzymes, receptors, and ion channels.
Pathways Involved: Inhibition of specific enzymes, modulation of receptor activity, and interference with ion channel function.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Key Observations:
- Substituent Impact: The thiophen-3-yl group in the target compound may enhance π-π stacking interactions compared to phenyl or alkyl substituents .
Crystallographic and Hydrogen-Bonding Analysis
- The SHELX software suite () is widely used for resolving crystal structures of such heterocycles. Hydrogen-bonding patterns (e.g., N–H···O/N interactions in oxadiazoles) influence crystal packing and stability .
Biological Activity
1-methyl-N-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]-1H-pyrazole-3-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a unique combination of a thiophene ring, an oxadiazole ring, and a pyrazole moiety, which contribute to its pharmacological potential. Research indicates that derivatives of this compound may exhibit significant antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Structure and Synthesis
The chemical structure of this compound is characterized by the following components:
- Thiophene ring : Contributes to the compound's electron-rich nature.
- Oxadiazole ring : Known for its biological activity against various pathogens.
- Pyrazole moiety : Associated with anticancer and anti-inflammatory effects.
The synthesis typically involves cyclization reactions to form the oxadiazole ring and condensation reactions to introduce the pyrazole and thiophene components. Common reagents include sulfur and α-methylene carbonyl compounds.
Antimicrobial Activity
A series of studies have demonstrated the antimicrobial properties of this compound and its derivatives. For instance:
- Minimum Inhibitory Concentration (MIC) : The compound showed significant activity against various bacterial strains, with MIC values ranging from 0.22 to 0.25 μg/mL for some derivatives .
- Biofilm Inhibition : The compound effectively inhibited biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, which are critical factors in chronic infections .
Anticancer Activity
Research has indicated that this compound exhibits promising anticancer properties:
- Cell Line Studies : In vitro studies on breast cancer cell lines (MCF-7 and MDA-MB-231) revealed that certain pyrazole derivatives could enhance the efficacy of conventional chemotherapy agents like doxorubicin .
- Mechanism of Action : The compound may induce apoptosis through the activation of caspase pathways and modulation of p53 expression levels .
Anti-inflammatory Activity
The compound has been explored for its anti-inflammatory effects:
- Cytokine Modulation : Studies suggest that it may reduce levels of pro-inflammatory cytokines, contributing to its therapeutic potential in inflammatory diseases .
Case Studies and Research Findings
Several research studies have focused on the biological activity of pyrazole derivatives similar to this compound. Key findings include:
The biological activities of this compound can be attributed to its interaction with several molecular targets:
- Enzymatic Inhibition : It may inhibit key enzymes involved in pathogen metabolism or cancer cell proliferation.
- Receptor Modulation : The compound can modulate receptor activities that are critical in inflammatory responses or tumor growth.
Q & A
Q. How can computational modeling guide the design of analogs with improved pharmacokinetics?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
